3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a bromine atom attached to a benzamide structure, which is further connected to a piperidine ring substituted with a tetrahydrothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate linear precursor.
Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydrothiophene moiety.
Bromination of the Benzamide: The benzamide structure is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Coupling Reaction: The final step involves coupling the brominated benzamide with the piperidine intermediate through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted benzamide derivatives.
Oxidation and Reduction Reactions: The tetrahydrothiophene moiety can be oxidized to a sulfone or reduced to a thiol, altering the compound’s properties.
Amide Bond Formation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions like reflux in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substituted Benzamides: Depending on the nucleophile used, various substituted benzamides can be formed.
Sulfones and Thiols: Oxidation and reduction of the tetrahydrothiophene moiety yield sulfones and thiols, respectively.
Hydrolyzed Products: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrothiophene moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(piperidin-4-yl)methyl)benzamide: Lacks the bromine and tetrahydrothiophene moieties, resulting in different chemical and biological properties.
3-bromo-N-(piperidin-4-yl)methyl)benzamide: Similar but without the tetrahydrothiophene moiety, affecting its reactivity and applications.
Uniqueness
The presence of both the bromine atom and the tetrahydrothiophene moiety in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2OS/c18-15-3-1-2-14(10-15)17(21)19-11-13-4-7-20(8-5-13)16-6-9-22-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJCIVLZPTKDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCSC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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